ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of indole, thiophene, and ester functionalities. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized via Fischer indolisation, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol to form the thioether linkage.
Amidation: The thioether is then reacted with an acyl chloride or anhydride to form the amide bond.
Cyclopenta[b]thiophene Formation: The final step involves the formation of the cyclopenta[b]thiophene ring, which can be achieved through a cyclization reaction under acidic or basic conditions.
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other indole and thiophene derivatives:
Indole-3-carbaldehyde: This compound is a precursor for many bioactive molecules and shares the indole core structure.
Benzothiazole Derivatives: These compounds have similar sulfur-containing heterocyclic structures and are known for their biological activities.
Cyclopenta[b]thiophene Derivatives: These compounds share the thiophene ring and are used in various organic synthesis applications.
Properties
IUPAC Name |
ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-2-32-27(31)25-20-12-8-14-22(20)34-26(25)28-24(30)17-33-23-16-29(15-18-9-4-3-5-10-18)21-13-7-6-11-19(21)23/h3-7,9-11,13,16H,2,8,12,14-15,17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFYDSHRCWJSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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